molecular formula C15H23NO3S B1373749 Boc-D-cys(bzl)-OL CAS No. 198470-16-5

Boc-D-cys(bzl)-OL

Cat. No. B1373749
CAS RN: 198470-16-5
M. Wt: 297.4 g/mol
InChI Key: MEZQRZMTIJTPIY-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Cys(Bzl)-OH, also known as Boc-S-benzyl-D-cysteine, is a compound used in proteomics research . It has a molecular formula of C15H21NO4S and a molecular weight of 311.40 .


Synthesis Analysis

Boc-D-Cys(Bzl)-OH is part of the family of cysteine protecting groups used in peptide and protein chemistry . Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .


Molecular Structure Analysis

The molecular structure of Boc-D-Cys(Bzl)-OH is represented by the formula C15H21NO4S . The compound has a molecular weight of 311.40 g/mol .


Chemical Reactions Analysis

The benzyl (Bzl) protecting group has been used in the synthesis of the hormone oxytocin, marking a significant application of Boc-D-Cys(Bzl)-OH in peptide synthesis .


Physical And Chemical Properties Analysis

Boc-D-Cys(Bzl)-OH is a solid substance that should be stored at room temperature .

Scientific Research Applications

Peptide Synthesis

Boc-D-cys(bzl)-OL is extensively used in peptide synthesis . It serves as a protecting group for the cysteine amino acid, which is crucial in the formation of disulfide bonds in peptides . The Boc group (tert-butoxycarbonyl) protects the amine functionality during synthesis, allowing for the specific formation of peptide bonds without unwanted side reactions.

Protein Engineering

In protein engineering , Boc-D-cys(bzl)-OL facilitates the site-specific incorporation of cysteine residues into proteins . This is particularly useful in the semi-synthesis of proteins where disulfide bonds play a role in the correct folding and stability of the protein structure.

Bioconjugation

The compound is used in bioconjugation techniques, where it enables the attachment of various biochemical probes to cysteine residues in peptides and proteins . This application is significant in the development of diagnostic tools and targeted drug delivery systems.

Pharmaceutical Research

In pharmaceutical research , Boc-D-cys(bzl)-OL is utilized for the synthesis of complex molecules . It is particularly important in the development of new drugs where precise control over the molecular structure is required for biological activity.

Material Science

Boc-D-cys(bzl)-OL finds applications in material science as well, particularly in the development of biomaterials . Its ability to form disulfide bonds can be exploited to create polymers with enhanced stability and novel properties.

Mechanism of Action

Target of Action

Boc-D-cys(bzl)-OL is primarily used as a protecting group in peptide and protein chemistry . The primary target of Boc-D-cys(bzl)-OL is the cysteine thiol group in peptides and proteins . This compound plays a crucial role in facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Mode of Action

Boc-D-cys(bzl)-OL interacts with the cysteine thiol group in peptides and proteins to protect it during the synthesis process . This protection allows for the controlled formation of disulfide bonds, which are critical for the structure and function of many proteins . Once the synthesis is complete, Boc-D-cys(bzl)-OL can be removed under specific conditions, revealing the original cysteine thiol group .

Biochemical Pathways

The use of Boc-D-cys(bzl)-OL affects the biochemical pathways involved in peptide synthesis and protein science . By protecting the cysteine thiol group, Boc-D-cys(bzl)-OL enables the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins . These peptides and proteins can then participate in various biochemical pathways, exerting their downstream effects .

Pharmacokinetics

The bioavailability of Boc-D-cys(bzl)-OL would depend on the specific conditions of the synthesis process .

Result of Action

The molecular effect of Boc-D-cys(bzl)-OL’s action is the protection of the cysteine thiol group, allowing for controlled formation of disulfide bonds . On a cellular level, this can facilitate the synthesis of complex peptides and proteins, which can have various effects depending on their specific roles in the cell .

Action Environment

The action, efficacy, and stability of Boc-D-cys(bzl)-OL can be influenced by various environmental factors. These can include the specific conditions of the peptide synthesis process, such as temperature, pH, and the presence of other chemicals . Careful control of these environmental factors is essential for the effective use of Boc-D-cys(bzl)-OL in peptide and protein synthesis .

Safety and Hazards

According to the safety data sheet, Boc-D-Cys(Bzl)-OH is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas .

Future Directions

As a compound used in proteomics research, Boc-D-Cys(Bzl)-OH has potential applications in the synthesis of peptides and proteins . Its role as a cysteine protecting group could facilitate the development of increasingly sophisticated strategies for peptide and protein chemistry .

properties

IUPAC Name

tert-butyl N-[(2S)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZQRZMTIJTPIY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)CSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-cys(bzl)-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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